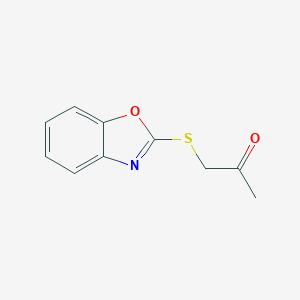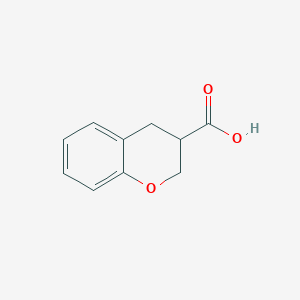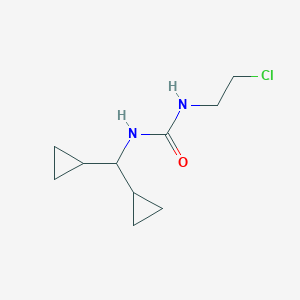
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine
Übersicht
Beschreibung
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine, also known as MTA, is a purine nucleoside analog that has been extensively studied for its potential applications in cancer treatment and antiviral therapy. This compound has a unique structure that makes it an attractive target for drug development, and its mechanism of action has been the subject of intense research in recent years.
Wirkmechanismus
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine exerts its antiviral and anticancer effects through several mechanisms of action. In cancer cells, this compound inhibits the activity of S-adenosylhomocysteine hydrolase, which leads to accumulation of S-adenosylhomocysteine and subsequent inhibition of DNA synthesis and cell growth. In virus-infected cells, this compound inhibits viral replication by interfering with the synthesis of viral DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune system function. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine has several advantages for use in lab experiments, including its potent antiviral and anticancer activity, its well-characterized mechanism of action, and its ability to modulate immune system function. However, this compound also has some limitations, including its toxicity at high concentrations and its potential for off-target effects.
Zukünftige Richtungen
Future research on 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine could focus on several areas, including the development of more potent and selective analogs, the identification of new targets for this compound in cancer and viral infections, and the exploration of this compound's potential in other disease areas, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential for drug interactions and toxicity.
Wissenschaftliche Forschungsanwendungen
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine has been studied extensively for its potential applications in cancer treatment and antiviral therapy. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting DNA synthesis. In antiviral therapy, this compound has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Eigenschaften
IUPAC Name |
2-methoxy-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-17-11-14-9(12)8-10(15-11)16(6-13-8)7-4-2-3-5-18-7/h6-7H,2-5H2,1H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJPSTQZOFCELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




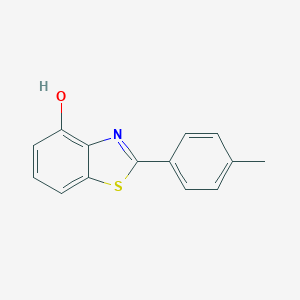

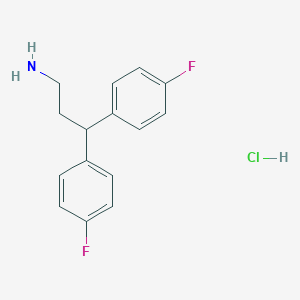
![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
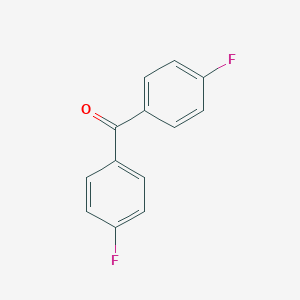

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
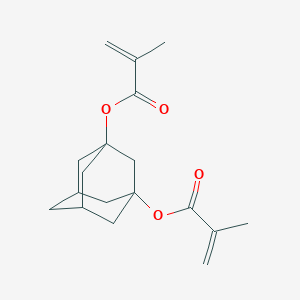
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)

